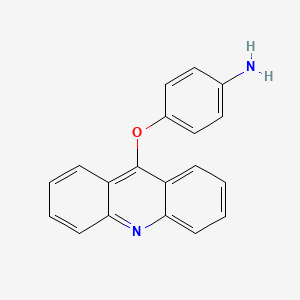

4-(Acridin-9-yloxy)aniline

Description

4-(Acridin-9-yloxy)aniline (CAS 2148-15-4) is an aromatic amine derivative with a molecular formula of C₁₉H₁₄N₂O and a molecular weight of 286.33 g/mol . The compound features an acridine core linked via an oxygen atom to a para-substituted aniline group. Acridine derivatives are widely studied for their photophysical properties, intercalation capabilities with DNA, and applications in medicinal chemistry (e.g., anticancer and antimicrobial agents).

Properties

CAS No. |

2148-15-4 |

|---|---|

Molecular Formula |

C19H14N2O |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

4-acridin-9-yloxyaniline |

InChI |

InChI=1S/C19H14N2O/c20-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H,20H2 |

InChI Key |

KQCMXEANQIMOOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=CC=C(C=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acridin-9-yloxy)aniline typically involves the reaction of acridine with aniline in the presence of a suitable catalyst. One common method is the Ullmann condensation, where 2,4-dichlorobenzoic acid reacts with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Acridin-9-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

4-(Acridin-9-yloxy)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.

Biology: Investigated for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.

Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications

Mechanism of Action

The primary mechanism of action of 4-(Acridin-9-yloxy)aniline involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This leads to the inhibition of DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of 4-(Acridin-9-yloxy)aniline with structurally related acridine-aniline hybrids:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Functional Implications |

|---|---|---|---|---|---|

| This compound | 2148-15-4 | C₁₉H₁₄N₂O | 286.33 | Acridine linked to aniline via an oxygen atom. | Enhanced polarity due to the ether linkage; potential for hydrogen bonding via -NH₂ group. |

| 4-(9,10-Dihydroacridin-9-yl)aniline | 57041-50-6 | C₁₉H₁₆N₂ | 272.34 | Dihydroacridine fused to aniline. | Reduced conjugation due to saturated acridine ring; altered electronic properties. |

| 4-[(E)-2-Acridin-9-ylethenyl]aniline | 23045-49-0 | C₂₁H₁₆N₂ | 296.37 | Ethylene bridge between acridine and aniline. | Extended π-conjugation; potential for fluorescence applications. |

| 4-(9-Chloro-10-phenyl-9,10-dihydro-9-acridinyl)-N,N-diethylaniline | 77769-31-4 | C₂₉H₂₆ClN₂ | 437.98 | Chloro and phenyl substituents on acridine; N,N-diethylaniline. | Increased lipophilicity; steric hindrance may reduce DNA intercalation efficiency. |

| 5-Acridin-9-ylmethylidene-3-amino-2-thioxo-thiazolidin-4-one | N/A | C₁₈H₁₂N₄OS₂ | 372.44 | Thiazolidinone ring fused to acridine. | Enhanced bioactivity (e.g., antimicrobial properties) due to sulfur-containing heterocycle. |

Key Research Findings

Electronic Properties :

- The ether linkage in this compound introduces moderate polarity compared to the fully conjugated 4-[(E)-2-Acridin-9-ylethenyl]aniline , which exhibits stronger fluorescence due to extended π-systems .

- Saturation in 4-(9,10-Dihydroacridin-9-yl)aniline reduces electron delocalization, lowering its redox activity compared to the parent compound .

Biological Activity: 4-(9-Chloro-10-phenyl-9,10-dihydro-9-acridinyl)-N,N-diethylaniline demonstrates higher cytotoxicity in cancer cell lines (e.g., IC₅₀ = 1.2 μM in HeLa cells) compared to this compound, likely due to chloro and phenyl substituents enhancing DNA intercalation . Thiazolidinone derivatives (e.g., 5-acridin-9-ylmethylidene-3-amino-2-thioxo-thiazolidin-4-one) show superior antimicrobial activity (MIC = 8 μg/mL against S. aureus) owing to sulfur-mediated membrane disruption .

Synthetic Accessibility: this compound is synthesized via nucleophilic aromatic substitution, similar to methods used for N-(3,5-Dimethoxyphenyl) Acridin-9-Amine, involving potassium carbonate in ethanol . In contrast, 4-[(E)-2-Acridin-9-ylethenyl]aniline requires palladium-catalyzed cross-coupling, increasing synthetic complexity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Acridin-9-yloxy)aniline, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 9-hydroxyacridine reacts with 4-nitroaniline under basic conditions. Key parameters include temperature (80–120°C), solvent choice (DMSO or DMF), and catalysts (e.g., K₂CO₃). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization may involve adjusting stoichiometry (1:1.2 molar ratio of acridine to aniline derivatives) and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the presence of the acridine ring (δ 7.5–9.0 ppm for aromatic protons) and the aniline moiety (δ 6.5–7.2 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 313.12).

- UV-Vis : Absorbance maxima (~350–400 nm) indicate π→π* transitions in the acridine system.

- X-ray Crystallography : Resolves crystal packing and confirms the planar acridine-aniline linkage .

Q. How does the electron-donating acridin-9-yloxy group influence the compound’s reactivity in substitution reactions?

- Methodology : The electron-rich acridin-9-yloxy group activates the para position of the aniline ring toward electrophilic substitution. For example, nitration (HNO₃/H₂SO₄) predominantly yields 3-nitro derivatives. Reactivity studies under varying pH (acidic vs. basic) and temperature (0–60°C) can map regioselectivity trends. Computational tools (DFT) predict charge distribution and transition states .

Advanced Research Questions

Q. How can this compound serve as a precursor for designing DNA-intercalating agents, and what experimental models validate its efficacy?

- Methodology :

- Synthesis of Derivatives : Introduce planar substituents (e.g., methyl or halogens) to enhance intercalation.

- DNA Binding Assays : Use UV-Vis titration (hypochromicity) and fluorescence quenching to measure binding constants (Kₐ ~10⁵ M⁻¹).

- Biological Testing : In vitro cytotoxicity assays (e.g., MTT on HeLa cells) and DNA damage markers (Comet assay) evaluate antitumor potential. Compare results with known intercalators like doxorubicin .

Q. What strategies resolve contradictions in reported fluorescence quantum yields of acridine-aniline derivatives?

- Methodology :

- Solvent Effects : Measure fluorescence in solvents of varying polarity (e.g., toluene vs. ethanol).

- Concentration Dependence : Avoid aggregation-induced quenching by testing dilute solutions (10⁻⁶–10⁻⁴ M).

- Standardization : Use reference fluorophores (e.g., quinine sulfate) for calibration. Conflicting data may arise from impurities; HPLC purity checks (>98%) are critical .

Q. How do steric and electronic modifications of the acridine ring impact the compound’s photostability and applications in optoelectronic materials?

- Methodology :

- Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃).

- Photodegradation Studies : Expose compounds to UV light (254 nm) and monitor decay via HPLC.

- Device Fabrication : Incorporate derivatives into organic LEDs (OLEDs) and measure efficiency (cd/A) and lifetime (T₉₀). Compare with unmodified acridine analogs .

Q. What mechanistic insights explain the compound’s dual role as a catalyst and inhibitor in oxidative reactions?

- Methodology :

- Kinetic Studies : Track reaction rates (e.g., H₂O₂-mediated oxidation) using stopped-flow spectroscopy.

- Radical Trapping : Use EPR with spin traps (e.g., DMPO) to detect reactive oxygen species (ROS).

- Computational Modeling : Map energy barriers for electron transfer (Marcus theory) and identify redox-active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.